molecular formula C16H12F3N3O2S B2564898 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 893753-71-4

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2564898
CAS No.: 893753-71-4
M. Wt: 367.35
InChI Key: YQEZJFGDBJXPOT-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a 4-methoxyphenyl substituent at position 6 of the pyridine ring.

Properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-24-10-4-2-9(3-5-10)13-6-12(16(17,18)19)11(7-20)15(22-13)25-8-14(21)23/h2-6H,8H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZJFGDBJXPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on case studies and experimental findings.

Antimicrobial Properties

Studies have demonstrated the antimicrobial efficacy of related pyridine derivatives against various bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of:

Microbial StrainInhibition Zone (mm)
Pseudomonas aeruginosa20
Staphylococcus aureus18
Escherichia coli15

These results suggest potential applications in developing new antimicrobial agents for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural features may also contribute to its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Disruption of cellular signaling pathways

Experimental studies have shown that derivatives of this compound can effectively reduce tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for cancer therapy .

Industrial Applications

Due to its promising biological activities, 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has potential applications in both pharmaceuticals and agrochemicals:

  • Pharmaceuticals : Development of new antimicrobial and anticancer drugs.
  • Agrochemicals : Potential use as a pesticide or herbicide due to its insecticidal properties against pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm) which have shown high lethality rates in preliminary studies .

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The sulfur atom can also form covalent bonds with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

  • Substituents on the pyridine ring (e.g., phenyl, fluorophenyl, benzyl).
  • Modifications to the acetamide group (e.g., aryl vs. alkyl substituents).
  • Presence of halogens (e.g., Cl, F) or heterocyclic groups (e.g., thiophene).

Comparative Analysis

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Pyridine Position 6) Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Methoxyphenyl N-(4-Methoxyphenyl) C₂₂H₁₇F₃N₃O₂S 461.42 Methoxy group enhances electron-donating properties; trifluoromethyl increases metabolic stability .
2-{[6-(4-Fluorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-Fluorophenyl N-(4-Methoxyphenyl) C₂₂H₁₅F₄N₃O₂S 461.42 Fluorine substitution increases electronegativity, potentially improving target binding affinity.
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide 4-Methylphenyl N-(4-Chlorophenyl) C₂₂H₁₅ClF₃N₃OS 461.89 Chlorophenyl group may enhance lipophilicity and membrane permeability.
2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide Benzyl Unsubstituted acetamide C₁₆H₁₂F₃N₃OS 367.35 Lack of aryl substituent on acetamide reduces steric hindrance, possibly favoring solubility.
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid Thiophen-2-yl Carboxylic acid C₁₄H₈F₃N₃O₂S₂ 379.33 Thiophene introduces heterocyclic diversity; carboxylic acid may enable salt formation for improved bioavailability.

Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl and cyano groups in all analogs enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets .

Substituent Effects on Bioactivity :

  • Fluorine (in 4-fluorophenyl analogs) increases binding affinity due to its high electronegativity and ability to form hydrogen bonds .
  • Chlorine (e.g., in ) enhances lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
Table 2: Notable Analytical Observations
Compound IR Data (cm⁻¹) Elemental Analysis References
N-(4-Chlorophenyl) analog 3428 (NH), 2220 (C≡N), 1650 (CONH) C 69.31%, H 5.14%, N 12.13%
Thiophene-containing analog Not reported Discontinued (stability/synthesis challenges inferred)

Q & A

Q. How should researchers analyze conflicting crystallographic data on bond angles in the pyridine core?

  • Answer :
  • Multi-Method Validation : Compare X-ray data with neutron diffraction or cryo-EM (if protein-bound).
  • DFT Geometry Optimization : Calculate theoretical bond angles and compare with experimental values to identify outliers .

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